3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Description
3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzothiadiazole-based compounds are often used in the detection of primary aromatic amines .
Mode of Action
The compound interacts with its targets through a process known as static quenching. This involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and primary aromatic amines .
Biochemical Pathways
The compound’s ability to detect primary aromatic amines suggests it may interact with biochemical pathways involving these molecules .
Pharmacokinetics
The compound’s high stability, high porosity, and high fluorescence performance suggest it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in the detection of primary aromatic amines. It exhibits high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .
Properties
IUPAC Name |
5-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-25-21(29)27(16-7-3-2-4-8-16)19(22-25)15-6-5-11-26(13-15)20(28)14-9-10-17-18(12-14)24-30-23-17/h2-4,7-10,12,15H,5-6,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBFLHZUISYYPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.